molecular formula C25H27N5 B11611517 2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11611517
M. Wt: 397.5 g/mol
InChI Key: MOFYJUUGFYNJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS RN: 442572-82-9) is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core. Its molecular formula is C₂₇H₂₉N₆, with an average molecular mass of 437.57 g/mol and a monoisotopic mass of 437.2453 g/mol . The compound is characterized by a butyl chain at position 2, a methyl group at position 3, and a 4-(dimethylamino)phenylamino substituent at position 1. The nitrile group at position 4 contributes to its polar character. Registered under MDL number MFCD03668532, it is utilized in research settings, particularly in studies involving heterocyclic synthesis and structure-activity relationships .

Properties

Molecular Formula

C25H27N5

Molecular Weight

397.5 g/mol

IUPAC Name

2-butyl-1-[4-(dimethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C25H27N5/c1-5-6-9-20-17(2)21(16-26)25-28-22-10-7-8-11-23(22)30(25)24(20)27-18-12-14-19(15-13-18)29(3)4/h7-8,10-15,27H,5-6,9H2,1-4H3

InChI Key

MOFYJUUGFYNJCD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[1,2-a]benzimidazole derivatives exhibit diverse pharmacological and chemical properties influenced by substituent variations. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Identifiers Notable Features
2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile - 2-Butyl
- 3-Methyl
- 1-{4-(Dimethylamino)phenylamino}
- 4-CN
C₂₇H₂₉N₆ CAS 442572-82-9
MDL MFCD03668532
Electron-rich 4-(dimethylamino) group enhances electron density; moderate lipophilicity due to butyl chain.
2-Benzyl-1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile - 2-Benzyl
- 3-Methyl
- 1-{4-Fluorophenylamino}
- 4-CN
C₂₈H₂₁FN₅ CAS 374599-74-3 Fluorine substituent introduces electron-withdrawing effects; benzyl group increases steric bulk.
5-{3-[(4-Butylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile - 5-{3-(4-Butylphenylamino)-2-hydroxypropyl}
- 3-Methyl
- 1-Oxo
- 4-CN
C₃₂H₃₄N₅O₂ N/A Hydroxypropyl linker enables hydrogen bonding; 4-butylphenyl enhances hydrophobicity.

Key Comparisons

Electronic Effects: The 4-(dimethylamino)phenylamino group in the target compound donates electrons via resonance, increasing nucleophilicity at the pyrido-benzimidazole core . In contrast, the 4-fluorophenylamino substituent in the benzyl analog (CAS 374599-74-3) withdraws electrons, reducing reactivity toward electrophilic agents . The nitrile group at position 4 in all compounds stabilizes the aromatic system through conjugation, though its electron-withdrawing effect is modulated by adjacent substituents .

Steric and Lipophilic Properties: The butyl chain (target compound) provides moderate lipophilicity (logP ~4.2 estimated), favoring membrane permeability. The hydroxypropyl-4-butylphenyl side chain in the dihydro derivative (C₃₂H₃₄N₅O₂) enhances solubility in polar solvents while retaining hydrophobic interactions via the butylphenyl group .

Synthetic Accessibility: Multicomponent reactions (MCRs) are a common synthetic route for pyrido[1,2-a]benzimidazoles. The target compound’s synthesis likely involves condensation of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aldehydes, similar to methods described in . Substituents like 4-(dimethylamino)phenylamino require specialized amines for functionalization, increasing synthetic complexity compared to simpler analogs .

Theoretical Reactivity: Conceptual density functional theory (DFT) calculations predict that the dimethylamino group lowers global hardness (η), rendering the target compound "softer" and more reactive toward soft electrophiles compared to the fluorinated analog . The hydroxypropyl group in the dihydro derivative (C₃₂H₃₄N₅O₂) may increase local softness at the oxygen atom, favoring hydrogen-bond-mediated interactions .

Biological Activity

2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a novel compound belonging to the class of benzimidazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C27H31N5C_{27}H_{31}N_5, with a molecular weight of approximately 425.58 g/mol. The compound features a pyrido-benzimidazole core structure, which is significant in medicinal chemistry due to its ability to interact with biological targets.

PropertyValue
Molecular FormulaC27H31N5
Molecular Weight425.58 g/mol
CAS Number82978-00-5
InChI KeyVLLKNHZIPMKURR-UHFFFAOYSA-N

Biological Activity

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can selectively target hypoxic tumor environments and induce apoptosis in cancer cells. For instance, benzimidazole derivatives have been evaluated for their cytotoxic effects on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines, demonstrating significant cell death through caspase-dependent pathways .
  • Antimicrobial Properties : Compounds in this class have also exhibited antimicrobial activity against various pathogens. The specific mechanisms often involve interference with bacterial DNA synthesis or disruption of membrane integrity.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote apoptosis or inhibit growth.

Study on Anticancer Activity

In a study evaluating the cytotoxicity of benzimidazole derivatives, this compound was tested against A549 and WM115 cell lines. The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Antimicrobial Evaluation

A separate investigation focused on the antimicrobial properties of similar benzimidazole derivatives revealed that modifications in the side chains could enhance activity against specific bacterial strains. The findings suggested that the presence of a butyl group might improve solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.